molecular formula C19H24ClFN2O3 B6129044 N-(3-chloro-4-fluorophenyl)-3-[1-(oxolane-3-carbonyl)piperidin-4-yl]propanamide

N-(3-chloro-4-fluorophenyl)-3-[1-(oxolane-3-carbonyl)piperidin-4-yl]propanamide

Cat. No.: B6129044
M. Wt: 382.9 g/mol
InChI Key: YOEYVWNQEUYTNP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-[1-(oxolane-3-carbonyl)piperidin-4-yl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a piperidine ring, a fluorinated aromatic ring, and an oxolane moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-[1-(oxolane-3-carbonyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClFN2O3/c20-16-11-15(2-3-17(16)21)22-18(24)4-1-13-5-8-23(9-6-13)19(25)14-7-10-26-12-14/h2-3,11,13-14H,1,4-10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEYVWNQEUYTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3-[1-(oxolane-3-carbonyl)piperidin-4-yl]propanamide typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Oxolane Moiety: The oxolane group can be introduced via nucleophilic substitution reactions.

    Attachment of the Aromatic Ring: The aromatic ring with chloro and fluoro substituents can be attached through coupling reactions.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through condensation reactions between the carboxylic acid derivative and the amine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3-[1-(oxolane-3-carbonyl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms (chlorine and fluorine) on the aromatic ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or aluminum chloride (AlCl3) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as a drug candidate for treating specific diseases.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-[1-(oxolane-3-carbonyl)piperidin-4-yl]propanamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and cellular assays.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-3-[1-(oxolane-3-carbonyl)piperidin-4-yl]butanamide
  • N-(3-chloro-4-fluorophenyl)-3-[1-(oxolane-3-carbonyl)piperidin-4-yl]pentanamide

Uniqueness

N-(3-chloro-4-fluorophenyl)-3-[1-(oxolane-3-carbonyl)piperidin-4-yl]propanamide is unique due to its specific combination of functional groups and structural features. The presence of the oxolane moiety and the specific positioning of the chloro and fluoro substituents on the aromatic ring may confer distinct biological activities and chemical reactivity compared to similar compounds.

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